3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFTWDTXFGJVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Halogenation Effects: The target compound combines Cl and F substituents, balancing electronegativity and steric effects. Fluorine’s strong electron-withdrawing nature may enhance metabolic stability compared to amino-substituted analogs (e.g., ) . 3-Amino-4-chloro analog () introduces a basic NH₂ group, likely increasing water solubility but reducing passive membrane permeability.
Side-Chain Modifications :
- Oxolan-2-ylmethyl side chain (target compound): The tetrahydrofuran ring improves solubility in polar solvents compared to purely aliphatic chains (e.g., piperidinyl-thiophene in ) .
- Piperidinyl-thiophene hybrid (): The thiophene moiety may enhance binding to aromatic receptors but increases molecular weight (MW 402.93 vs. ~290–310 for target compound) .
Synthetic Accessibility :
- The oxolan-2-ylmethyl side chain is synthetically accessible via nucleophilic substitution (e.g., coupling oxolan-2-ylmethanamine with sulfonyl chlorides, as suggested in for a precursor) .
Biological Activity
3-Chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chloro and fluoro group, along with a sulfonamide functional group and an oxolan moiety. Its molecular formula is C₁₃H₁₄ClFNO₂S, and it has a molecular weight of approximately 303.77 g/mol.
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. The presence of the oxolan ring may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties compared to traditional sulfonamides.
Biological Activity
Recent studies have demonstrated various biological activities associated with 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide:
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Antimicrobial Activity :
- The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicate minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a broad-spectrum antimicrobial agent.
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Anticancer Properties :
- Preliminary research indicates that this sulfonamide may exhibit cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, although further investigation is required to elucidate the exact pathways involved.
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Anti-inflammatory Effects :
- The compound has been evaluated for anti-inflammatory activity in animal models, showing a reduction in inflammatory markers and symptoms, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis and characterization of sulfonamides related to this compound. They reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4 to 16 µg/mL .
- Case Study 2 : Research conducted at a pharmaceutical laboratory investigated the anticancer properties of various sulfonamides, including our compound. They found that it inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 10 µM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
